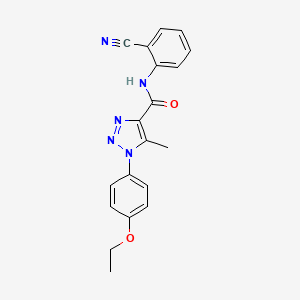
6,7-dimethyl 5-(3-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6,7-dimethyl 5-(3-aminophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate” is likely a complex organic molecule. It appears to contain a pyrrolizine core, which is a type of nitrogen-containing heterocycle, substituted with various functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolizine ring, possibly through a cyclization reaction, followed by various substitution reactions to introduce the dimethyl, aminophenyl, and dicarboxylate groups .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely be quite complex. The pyrrolizine core would provide a rigid, planar structure, while the various substituents would add steric bulk and potentially introduce elements of polarity and charge .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the aminophenyl group could potentially engage in reactions typical of aromatic amines, while the dicarboxylate group could participate in reactions typical of carboxylic acids or esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the dicarboxylate could increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
dimethyl 3-(3-aminophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-16(20)13-12-7-4-8-19(12)15(14(13)17(21)23-2)10-5-3-6-11(18)9-10/h3,5-6,9H,4,7-8,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEFSKPDXVESIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
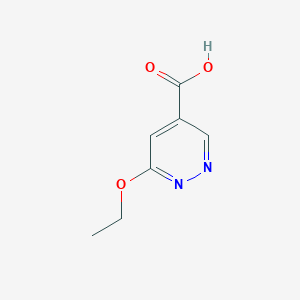
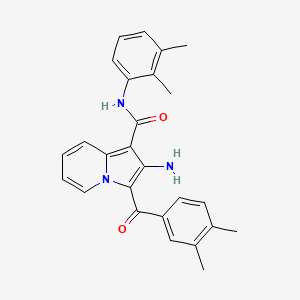
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2851153.png)
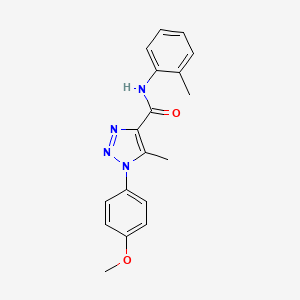
![N-(2-chloro-4,6-dimethoxyphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2851155.png)
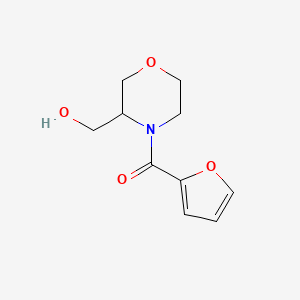

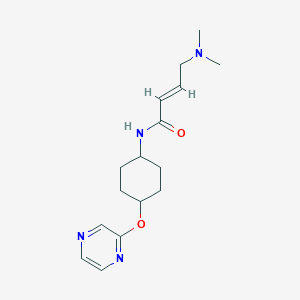

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851168.png)
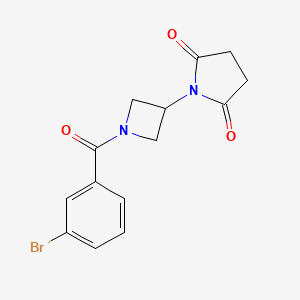
![1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2851172.png)
![[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid](/img/structure/B2851173.png)
